molecular formula C10H17NO4S B047637 (R)-4-Boc-thiomorpholine-3-carboxylic acid CAS No. 114525-81-4

(R)-4-Boc-thiomorpholine-3-carboxylic acid

Cat. No. B047637
M. Wt: 247.31 g/mol
InChI Key: CTDIKDIZNAGMFK-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of related thiomorpholine derivatives involves enantioselective approaches, often utilizing enzyme-catalyzed kinetic resolutions or asymmetric synthesis techniques. For example, (R)- and (S)-N-Boc-morpholine-2-carboxylic acids can be prepared through a highly selective enzyme-catalyzed kinetic resolution, showcasing the methods to achieve enantiomerically enriched thiomorpholine derivatives (Fish et al., 2009).

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives, including "(R)-4-Boc-thiomorpholine-3-carboxylic acid," features a cyclic thiomorpholine core with a carboxylic acid and a Boc-protected amine. This structure is pivotal in its reactivity and interaction with other molecules. The detailed structural analyses often involve spectroscopic methods to elucidate the stereochemistry and confirm the configuration of the synthesized compounds.

Chemical Reactions and Properties

Thiomorpholine derivatives participate in various chemical reactions, including bioactivation mechanisms and transformations leading to pharmacologically active compounds. For instance, L-thiomorpholine-3-carboxylic acid has been studied for its bioactivation mechanism in cytotoxicity, highlighting the chemical reactivity of such compounds (Webster & Anders, 1989).

Safety And Hazards

As with any chemical, handling “®-4-Boc-thiomorpholine-3-carboxylic acid” would require appropriate safety measures. This typically includes avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

The future directions for a compound like “®-4-Boc-thiomorpholine-3-carboxylic acid” would likely depend on its potential applications. It could be used as an intermediate in the synthesis of more complex molecules, or its properties could make it useful in fields like materials science or pharmaceuticals .

properties

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIKDIZNAGMFK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373165
Record name (R)-4-Boc-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Boc-thiomorpholine-3-carboxylic acid

CAS RN

114525-81-4
Record name (R)-4-Boc-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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